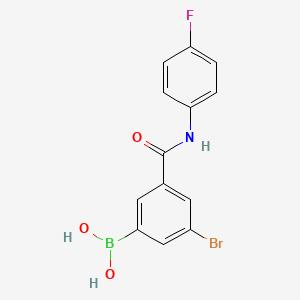
3-Bromo-4-methyl-5-(methylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-4-methyl-5-(methylthio)pyridine” is a chemical compound with the CAS Number: 142137-18-6 . It has a molecular weight of 204.09 and is typically stored at ambient temperature . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 3,5-Dibromopyridine and Sodium thiomethoxide .Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-5-(methylsulfanyl)pyridine . The InChI code is 1S/C6H6BrNS/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 and the InChI key is AKFNVEXSYXJWQX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a density of 1.617 g/cm3 and a boiling point of 251.122ºC at 760 mmHg . The molecular formula is C6H6BrNS and the exact mass is 202.94000 . The compound has a vapour pressure of 0.033mmHg at 25°C and an index of refraction of 1.63 .Safety and Hazards
The compound is considered hazardous and has been assigned the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
将来の方向性
While specific future directions for “3-Bromo-4-methyl-5-(methylthio)pyridine” are not mentioned in the sources retrieved, it’s worth noting that such compounds often find use in various fields including pharmaceuticals, organic synthesis, and the production of dyes and pesticides . As a building block in chemical synthesis , it may have potential applications in the development of new compounds and materials.
作用機序
Target of Action
It’s known that bromopyridines are often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound could potentially target palladium catalysts in these reactions, contributing to the formation of carbon-carbon bonds .
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, bromopyridines typically undergo oxidative addition with palladium catalysts, forming a new pd-c bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
In the context of organic synthesis, the compound could potentially be involved in various carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (20409) and boiling point (251122ºC at 760 mmHg) , could potentially influence its bioavailability.
Result of Action
In the context of organic synthesis, the compound could potentially contribute to the formation of new carbon-carbon bonds via suzuki-miyaura cross-coupling .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-methyl-5-(methylthio)pyridine can be influenced by various environmental factors. For instance, the compound’s reactivity could potentially be affected by the presence of a palladium catalyst, which is commonly used in Suzuki-Miyaura cross-coupling reactions . Additionally, the compound’s stability could be influenced by storage conditions, as it is recommended to be stored in closed vessels .
特性
IUPAC Name |
3-bromo-4-methyl-5-methylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGLFYMPCCEMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1SC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)





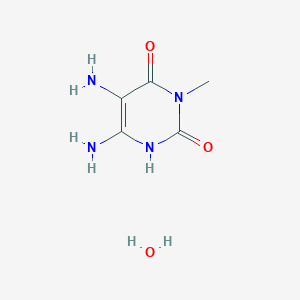

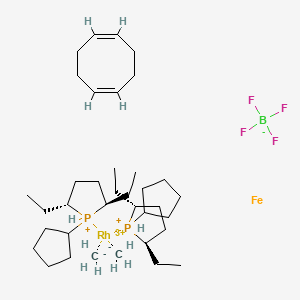
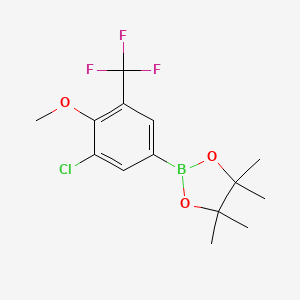
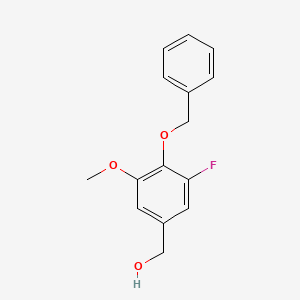
![[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol](/img/structure/B6303832.png)
